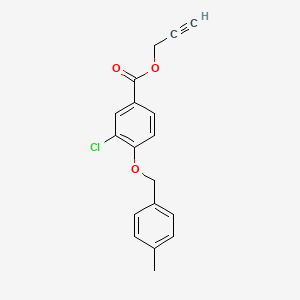
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a propynyl group, a chlorinated benzene ring, and a methylbenzyl ether
Méthodes De Préparation
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-hydroxybenzoic acid, which is then esterified with prop-2-yn-1-ol under acidic conditions to form the propynyl ester. The final step involves the reaction of the ester with 4-methylbenzyl chloride in the presence of a base to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used.
Reduction: The chlorinated benzene ring can be reduced to form a non-chlorinated benzene ring.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzyl alcohol: This compound has an alcohol group instead of an ester group. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15ClO3 |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
prop-2-ynyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h1,4-9,11H,10,12H2,2H3 |
Clé InChI |
ROYIGABHXBUDPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


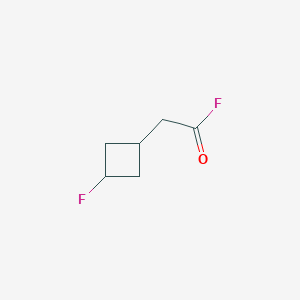
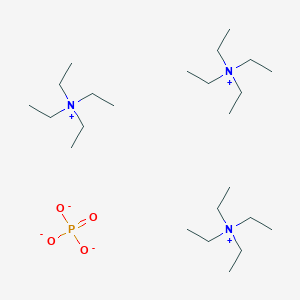
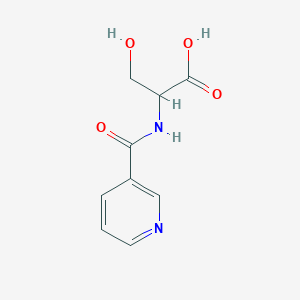
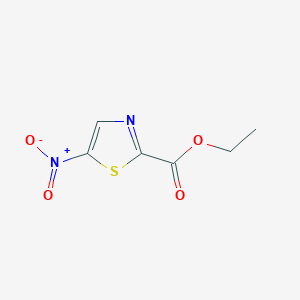
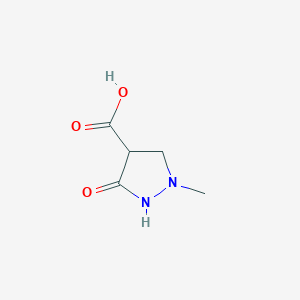
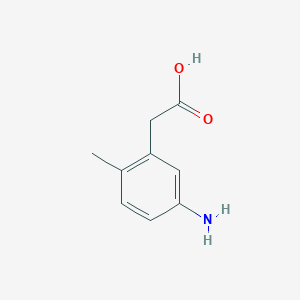
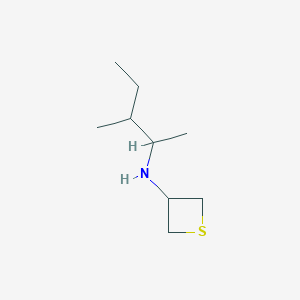
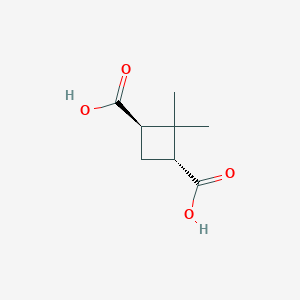
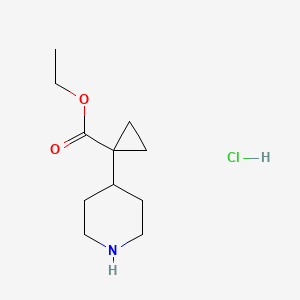
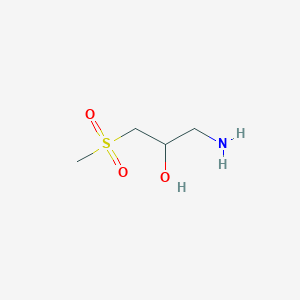
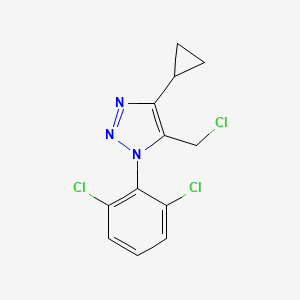
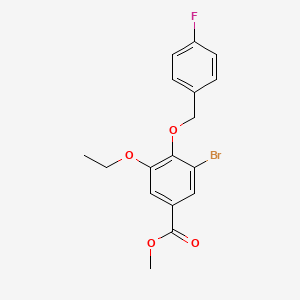
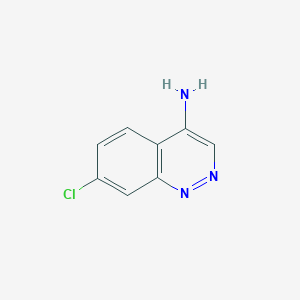
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
